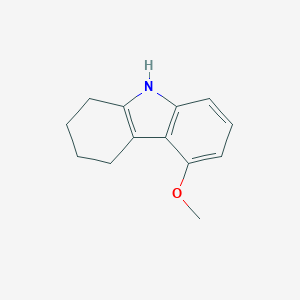
5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole
Übersicht
Beschreibung
“5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole” is a derivative of 2,3,4,9-tetrahydro-1H-carbazole . The carbazole group is a tricyclic compound, consisting of two benzene rings fused onto a pyrrole ring .
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles involves reactions of substituted phenylhydrazines with cyclohexanone . The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
Molecular Structure Analysis
The molecular formula of 2,3,4,9-tetrahydro-1H-carbazole is C12H13N . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 .
Chemical Reactions Analysis
The oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . The direction of the process depends on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,9-tetrahydro-1H-carbazole is 171.2383 . Other physical and chemical properties such as boiling point or melting point are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole has been explored in the context of antitumor activity. For instance, Murali et al. (2017) synthesized derivatives of this compound and tested them for in vitro antitumor activity, finding promising results, particularly with a novel pyrimido[4,5-a]carbazole derivative showing significant inhibitory effects on cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Photophysics and Fluorescence
The compound's utility in photophysics and fluorescence studies has been demonstrated. Ghosh et al. (2013) conducted extensive photophysical characterization of derivatives, highlighting their sensitivity to solvent polarity, which is crucial for developing fluorescent probes (Ghosh, Mitra, Saha, & Basu, 2013).
Biotransformation Studies
Waldau et al. (2009) explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, providing insights into the metabolic pathways and potential pharmaceutical applications of carbazole derivatives (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Development of Antimicrobial Agents
The synthesis and evaluation of isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles for their antimicrobial properties have been investigated, indicating potential use in developing new antimicrobial drugs (Surendiran, Balasubramanian, & Sivaraj, 2008).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of various novel carbazole derivatives, contributing to the expansion of chemical libraries for drug discovery and material science (Martin & Prasad, 2007).
Antioxidant and Cytotoxicity Studies
Goh et al. (2015) explored the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, providing insights into their potential therapeutic applications (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Safety And Hazards
When handling 2,3,4,9-tetrahydro-1H-carbazole, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Zukünftige Richtungen
The recent increase in interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Eigenschaften
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZMJYKAQQJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507882 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole | |
CAS RN |
68962-14-1 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



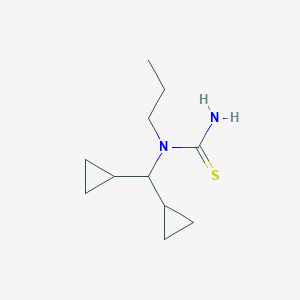
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
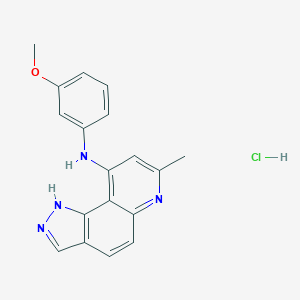
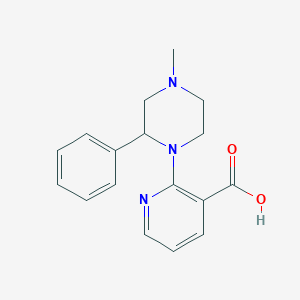
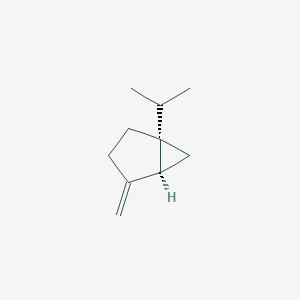
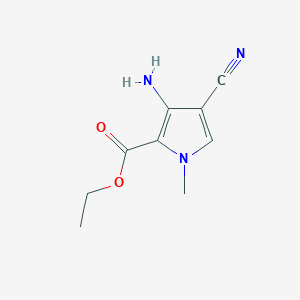
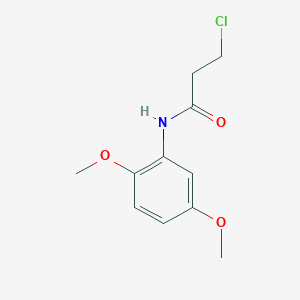
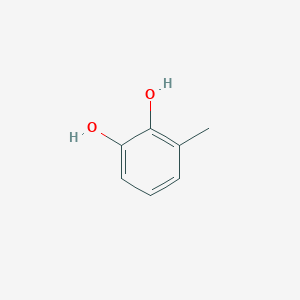
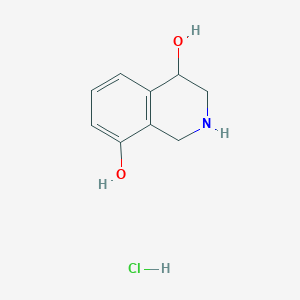
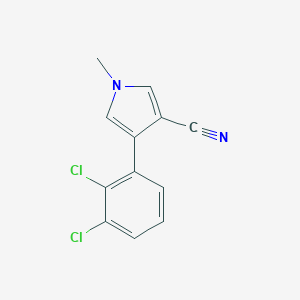
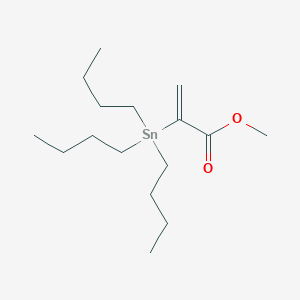
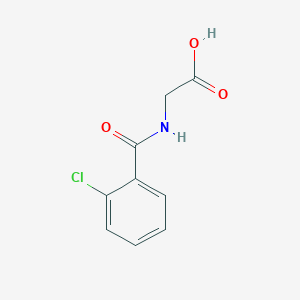
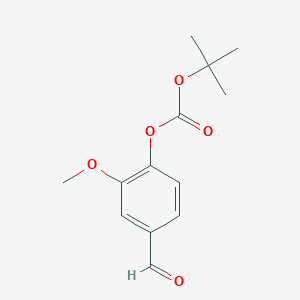
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)